molecular formula C39H74O6 B8256723 Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester CAS No. 26690-84-6

Hexadecanoic acid, 1,1'-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester

Cat. No.: B8256723
CAS No.: 26690-84-6
M. Wt: 639.0 g/mol
InChI Key: SPNPZKFZBBJGJK-UHFFFAOYSA-N
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Description

Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester is a complex organic compound with a molecular formula of C37H70O6. This compound is a type of ester, which is a class of organic compounds formed by the reaction of an acid and an alcohol. Esters are known for their pleasant fragrances and are commonly found in fats and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester typically involves esterification reactions. One common method is the reaction of hexadecanoic acid with an alcohol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include heating the mixture to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Halogenated esters.

Scientific Research Applications

Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in lipid metabolism and as a component of cell membranes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of cosmetics, fragrances, and as a plasticizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester involves its interaction with cellular membranes and enzymes. The ester can be hydrolyzed by esterases, releasing hexadecanoic acid and other metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as inflammation and microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Hexadecanoic acid, methyl ester: Similar in structure but with a methyl group instead of the butoxy group.

    Hexadecanoic acid, 1-[[(1-oxooctyl)oxy]methyl]-1,2-ethanediyl ester: Contains an octyl group instead of the butoxy group.

Uniqueness

Hexadecanoic acid, 1,1’-[1-[(1-oxobutoxy)methyl]-1,2-ethanediyl] ester is unique due to its specific ester linkage and the presence of the butoxy group. This structural feature imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

(3-butanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H74O6/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-32-38(41)44-35-36(34-43-37(40)31-6-3)45-39(42)33-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h36H,4-35H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNPZKFZBBJGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H74O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283734
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26690-84-6
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26690-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Glyceryl-1-butyrate-2,3-dipalmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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